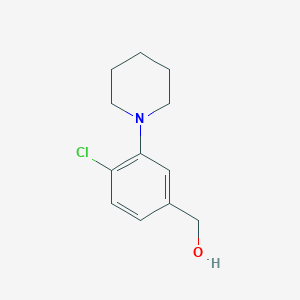![molecular formula C14H21NO3 B13882799 tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate: is an organic compound with the molecular formula C12H17NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. It can serve as a probe to study enzyme activity and protein-ligand interactions .
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
- tert-butyl 4-hydroxy-3-methylphenylcarbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-hydroxycarbamate
Comparison: Compared to similar compounds, tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate exhibits unique properties due to the presence of the 4-hydroxy-3-methylphenyl group. This group enhances its reactivity and specificity in various chemical and biological reactions. Additionally, the tert-butyl group provides stability and resistance to hydrolysis, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10-9-11(5-6-12(10)16)7-8-15-13(17)18-14(2,3)4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17) |
Clé InChI |
AMKQQPJWUFEZEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


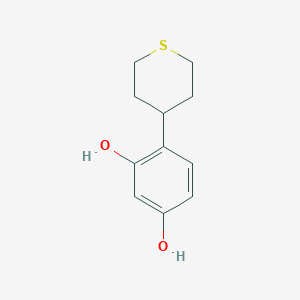
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)

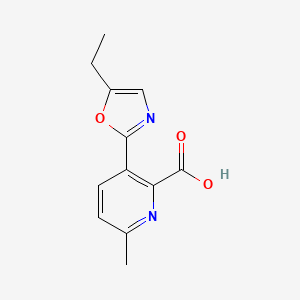

![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)
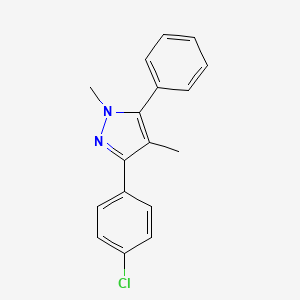
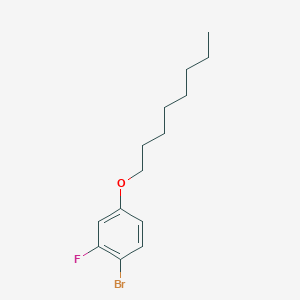
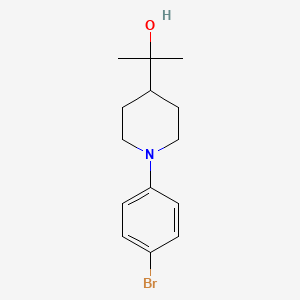
![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
